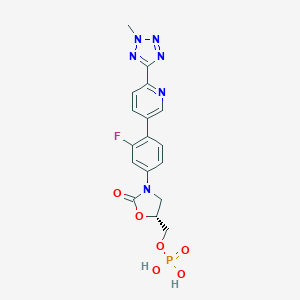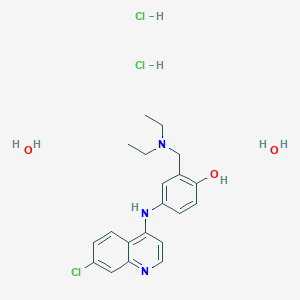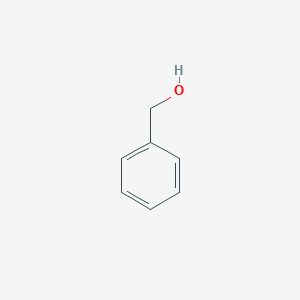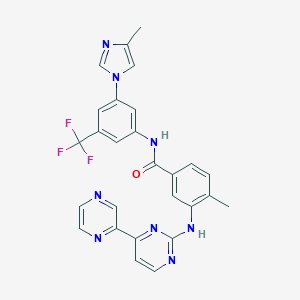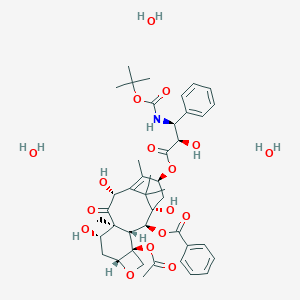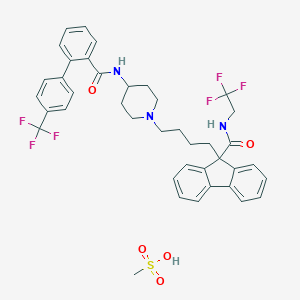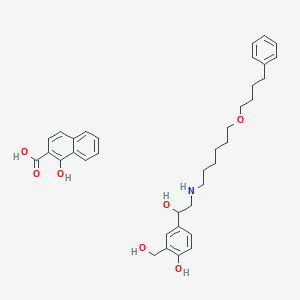
Salmeterol xinafoate
Descripción general
Descripción
Salmeterol xinafoate is a long-acting beta-2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound was first described in the literature in 1988 and was granted FDA approval on February 4, 1994 . This compound has a longer duration of action compared to short-acting beta-2 adrenergic receptor agonists like salbutamol .
Aplicaciones Científicas De Investigación
Salmeterol xinafoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-2 adrenergic receptor agonists.
Biology: Researchers study its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively used in clinical research for the treatment of asthma and COPD. Studies focus on its efficacy, safety, and long-term effects.
Industry: This compound is used in the pharmaceutical industry for the development of inhalation therapies and combination drugs
Mecanismo De Acción
Target of Action
Salmeterol Xinafoate primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the smooth muscle cells lining the airways, and their activation leads to bronchodilation, or the relaxation of these muscles .
Mode of Action
This compound is a long-acting β2-adrenergic receptor agonist . It binds to two sites on the β2-adrenoceptor . The saligenin moiety binds to the active site of the β2-adrenoceptor, while the hydrophilic tail of salmeterol binds almost irreversibly to leucine residues in the exo-site of the β2-adrenoceptor . This allows salmeterol to persist in the active site, leading to a longer duration of action .
Biochemical Pathways
Upon binding to the β2-adrenergic receptors, this compound stimulates the production of cyclic adenosine monophosphate (cAMP) . The increase in cAMP concentration leads to the relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells, and a strengthened barrier function of the bronchial epithelium .
Result of Action
The molecular and cellular effects of this compound’s action include bronchodilation, inhibition of histamine, leukotrienes, and prostaglandin D2, and blocking of GM-CSF production from human cultured mast cells . These effects result in improved breathing and reduced symptoms such as wheezing, shortness of breath, and coughing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can affect its release and absorption . .
Análisis Bioquímico
Biochemical Properties
Salmeterol xinafoate is a potent and selective human β2 adrenoceptor agonist . It shows potent stimulation of cAMP accumulation in CHO cells expressing human β2, β1, and β3 adrenoceptors . The structure of this compound is similar to salbutamol’s with an aralkyloxy-alkyl substitution on the amine .
Cellular Effects
This compound acts locally in the lung through action on β2 receptors . It produces bronchodilation for at least 12 hours following inhalation of a single dose . It is intended for regular twice-daily treatment of reversible airways obstruction . In vitro and animal studies suggest that it may have anti-inflammatory activities of benefit in this disease .
Molecular Mechanism
This compound is hypothesized to bind to 2 sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor . The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site .
Temporal Effects in Laboratory Settings
This compound was significantly better than placebo and ipratropium in improving lung function at the recommended doses over a 12-week trial . Both salmeterol and ipratropium reduced dyspnea related to activities of daily living compared with placebo .
Dosage Effects in Animal Models
This compound has therapeutic effects in mice with chronic obstructive pulmonary disease (COPD) at a dosage of 0.16 mg/kg .
Metabolic Pathways
This compound is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . The major metabolite is α-hydroxysalmeterol, with subsequent elimination predominantly in the feces .
Transport and Distribution
This compound dissociates in solution to salmeterol and 1-hydroxy-2-naphthoic acid . These two compounds are then absorbed, distributed, metabolized, and excreted independently .
Métodos De Preparación
The preparation of salmeterol xinafoate involves several synthetic routes and reaction conditions. One method involves the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to produce an ether derivative. This derivative is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to yield salmeterol . The xinafoate salt is formed by reacting salmeterol with 1-hydroxy-2-naphthoic acid in a suitable solvent .
Análisis De Reacciones Químicas
Salmeterol xinafoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Salmeterol can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparación Con Compuestos Similares
Salmeterol xinafoate is often compared with other beta-2 adrenergic receptor agonists such as:
Salbutamol: A short-acting beta-2 agonist with a quicker onset but shorter duration of action.
Formoterol: Another long-acting beta-2 agonist with a faster onset of action compared to salmeterol.
Fluticasone propionate: Often used in combination with salmeterol for enhanced therapeutic effects in asthma and COPD treatment
Propiedades
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNCVSCVHTPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89365-50-4 (Parent) | |
| Record name | Salmeterol xinafoate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045798 | |
| Record name | Salmeterol xinafoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-08-3 | |
| Record name | Salmeterol xinafoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmeterol xinafoate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmeterol xinafoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMETEROL XINAFOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Salmeterol xinafoate is a long-acting β2-adrenergic receptor agonist. [] Upon inhalation, it binds to β2-adrenergic receptors located on airway smooth muscle cells. [] This binding activates the receptors, triggering a signaling cascade that leads to smooth muscle relaxation and bronchodilation. [] This bronchodilation effect helps to open up the airways, making it easier to breathe for individuals with asthma or chronic obstructive pulmonary disease (COPD). [, , , , , , , ]
A: The molecular formula of this compound is (C25H37NO4)(C11H8O3), and it consists of a salmeterol cation and a xinafoate anion. [] Its molecular weight is 603.77 g/mol. [] The crystal structure has been determined using synchrotron X-ray powder diffraction data, revealing it crystallizes in the space group P−1 (#2). [] Spectroscopic data, including specific UV absorbance and fluorescence properties, can be found in studies focused on analytical method development. [, , , , , , , ]
A: Research indicates that this compound exhibits degradation under acidic, basic, oxidative, and thermal conditions. [] This sensitivity necessitates careful consideration during formulation and storage. [] Studies have explored its compatibility with excipients like lactose monohydrate, particularly in dry powder inhaler formulations. [] Micronized particles of this compound have been shown to adhere differently to lactose monohydrate surfaces compared to the reverse interaction, highlighting the importance of surface properties in formulation design. []
A: this compound is typically formulated as a dry powder for inhalation to deliver the drug directly to the lungs. [, , , , ] Research has investigated combining this compound with fluticasone propionate in a single formulation using a precipitation process. [] Incorporating excipients like polysorbate 80 and hydroxypropyl methylcellulose (HPMC) in this process can control particle size, morphology, and ultimately, the aerodynamic properties of the formulation for optimal lung deposition. []
A: Bioequivalence studies comparing different formulations of this compound/fluticasone propionate HFA pMDI in healthy volunteers have been conducted. [] These studies, involving charcoal blockade to assess pulmonary deposition, demonstrate that both formulations exhibit comparable rates and extents of absorption for both drugs. [] This finding suggests similar pharmacokinetic profiles for the tested formulations. [] Further research on the specific metabolic pathways and excretion routes of this compound is needed.
A: Numerous studies have investigated the efficacy of this compound in both in vitro and in vivo settings. In vitro studies have shown that this compound can effectively relax airway smooth muscle cells, indicating its bronchodilatory properties. [] Animal models, particularly those using guinea pigs or mice, have been employed to assess the efficacy of this compound in reducing airway hyperresponsiveness and inflammation. []
A: Various analytical techniques have been employed to characterize and quantify this compound in both pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for determining this compound and related substances in pharmaceutical products like dry powder inhalers. [, , , , , ] This method offers good separation efficiency and sensitivity for analyzing complex mixtures. [, , , , , ] Spectrophotometric methods, including UV spectrophotometry and derivative spectrophotometry, have also been developed for the simultaneous determination of this compound and fluticasone propionate in combined formulations. [, , , ] These methods offer simplicity and cost-effectiveness, particularly for routine analysis. [, , , ] For analysis in biological samples like human plasma, more sensitive techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) may be employed to achieve the required sensitivity and selectivity. []
A: As this compound is typically administered via inhalation, its dissolution and solubility in lung fluids play a crucial role in its bioavailability and therapeutic efficacy. [, ] The aerodynamic properties of the inhaled particles, influenced by factors like particle size, morphology, and formulation excipients, significantly affect their deposition in the lungs. [] Smaller particles with optimal aerodynamic diameters have a higher probability of reaching the lower airways, where they can dissolve and exert their therapeutic effect. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



